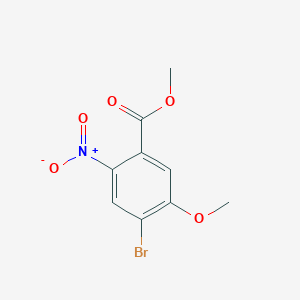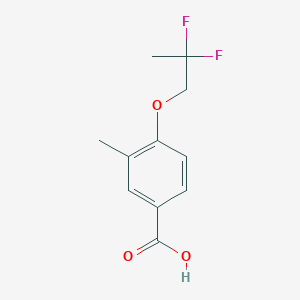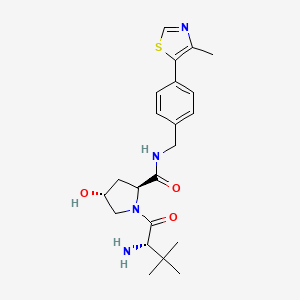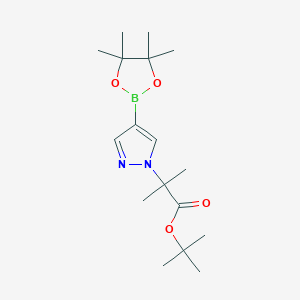
2,3,5,6-四氟-4-甲氧基苯甲醛
描述
2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde is a derivative of benzaldehyde, substituted with four fluorine atoms and a methoxy group . It is commonly used as a building block in organic synthesis and is often employed in the production of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular weight of 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde is 208.11 . The InChI code is1S/C8H4F4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h2H,1H3 .
科学研究应用
合成和分子研究
- 2,3,5,6-四氟-4-甲氧基苯甲醛已被用于合成各种复杂的有机化合物。例如,Arslan和Algül(2007)展示了其在合成2-(4-甲氧基苯基)苯并[d]噻唑时的应用,通过从头算和密度泛函理论方法进行了分子结构和振动频率的研究(Arslan & Algül, 2007)。
导电聚合物研究
- 在导电聚合物研究中,2,3,5,6-四氟-4-甲氧基苯甲醛已被用于合成多功能氟化合物。Krebs和Jensen(2003)详细介绍了各种氟化材料的合成,突出了其在创建部分氟化聚苯乙烯中的应用(Krebs & Jensen, 2003)。
固相有机合成
- 它还被用于固相有机合成。Swayze(1997)研究了苯甲醛衍生物,包括2-甲氧基-4-羟基苯甲醛,作为固相有机合成的连接剂(Swayze, 1997)。
电化学应用
- 该化合物在电化学应用中具有相关性。Sato等人(1992)发现2,3,4,5,6-五氟苯甲酸可以在特定条件下还原为2,3,5,6-四氟苯甲醇或2,3,5,6-四氟苯甲醛(Sato et al., 1992)。
抗癌研究
- 在抗癌研究中,Lawrence等人(2003)合成了一系列氟代苯甲醛,并用它们制备了氟代stilbenes,探索了它们的体外抗癌性能(Lawrence et al., 2003)。
材料科学和聚合物化学
- 该化合物的衍生物在材料科学和聚合物化学中具有重要意义。Miozzo等人(2004)使用五氟苯甲醛合成了1,2,3,4-四氟吖啶,突出了其在固态发光系统中的潜力(Miozzo et al., 2004)。
香精和调味行业
- 在香精和调味行业,与2,3,5,6-四氟-4-甲氧基苯甲醛相关的化合物因其香气而被使用。食品添加剂和调味品EFSA小组评估了2-羟基-4-甲氧基苯甲醛作为一种新调味物质的安全性(Younes et al., 2021)。
生化分析
Biochemical Properties
2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The presence of fluorine atoms in 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde enhances its reactivity and binding affinity with these enzymes, leading to more efficient catalytic processes. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, influencing their structural conformation and activity .
Cellular Effects
2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde has been shown to induce oxidative stress in certain cell types, resulting in the activation of stress response pathways and alterations in cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, it can inhibit the activity of certain oxidoreductases by binding to their active sites and preventing substrate access. Additionally, 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde can modulate gene expression by interacting with DNA-binding proteins and altering their affinity for specific gene promoters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or exposure to light. Long-term studies have shown that 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde can have sustained effects on cellular function, including prolonged activation of stress response pathways and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde vary with different dosages in animal models. At low doses, this compound can have minimal or beneficial effects, such as enhancing enzyme activity or modulating cellular signaling pathways. At high doses, 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde can exhibit toxic or adverse effects, including cellular toxicity, oxidative stress, and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level .
Metabolic Pathways
2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by aldehyde dehydrogenases and other oxidoreductases, leading to the formation of carboxylic acids and other metabolites. These metabolic transformations can affect the overall metabolic flux and alter the levels of specific metabolites within cells. Additionally, 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde can influence the activity of metabolic enzymes, further modulating cellular metabolism .
Transport and Distribution
The transport and distribution of 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation and localization. Once inside the cell, 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde can bind to cytoplasmic and nuclear proteins, influencing its distribution and activity. The localization of this compound within specific cellular compartments can affect its interactions with biomolecules and its overall biological effects .
Subcellular Localization
2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be targeted to specific organelles such as the mitochondria or the nucleus through post-translational modifications or targeting signals. The subcellular localization of 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde can affect its interactions with organelle-specific proteins and its role in cellular processes. For example, its localization to the mitochondria can enhance its impact on mitochondrial metabolism and oxidative stress responses .
属性
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZBUBRBHGQWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1445954.png)


![6-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B1445959.png)






![5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl-](/img/structure/B1445972.png)

